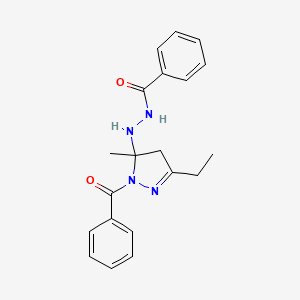
2-(cyclohexylamino)-5-nitro-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohexylamino)-5-nitro-N-(4-nitrophenyl)benzamide is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylamino)-5-nitro-N-(4-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of a benzamide derivative to introduce nitro groups at specific positions on the benzene ring. This is followed by the introduction of the cyclohexylamino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)-5-nitro-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of cyclohexylamino aniline derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(Cyclohexylamino)-5-nitro-N-(4-nitrophenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(cyclohexylamino)-5-nitro-N-(4-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of biological molecules. The cyclohexylamino group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexylamino)-3,5-dinitro-N-(4-nitrophenyl)benzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
- Pyrrolidine derivatives
Uniqueness
2-(Cyclohexylamino)-5-nitro-N-(4-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclohexylamino and nitro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H20N4O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(cyclohexylamino)-5-nitro-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C19H20N4O5/c24-19(21-14-6-8-15(9-7-14)22(25)26)17-12-16(23(27)28)10-11-18(17)20-13-4-2-1-3-5-13/h6-13,20H,1-5H2,(H,21,24) |
InChI Key |
ZIDHLXHHZCBPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Fluorophenyl)-2-oxoethyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B12467401.png)
![2-[4-(benzyloxy)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467407.png)
![2-[4-(3,4-Dimethylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12467417.png)
![3-{6,8-Dibromoimidazo[1,2-A]pyridin-2-YL}-4-methyl-1,2,5-oxadiazole](/img/structure/B12467427.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-(naphthalen-1-ylamino)-4-oxobutanoate](/img/structure/B12467429.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,4-dimethylphenyl)glycinamide](/img/structure/B12467433.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(naphthalen-1-yl)benzenesulfonamide](/img/structure/B12467436.png)
phosphonium](/img/structure/B12467437.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B12467438.png)
![N-(4-chlorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide](/img/structure/B12467441.png)
![N-(4-bromo-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12467446.png)
![2-{3-[4-Amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl}-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile](/img/structure/B12467453.png)

